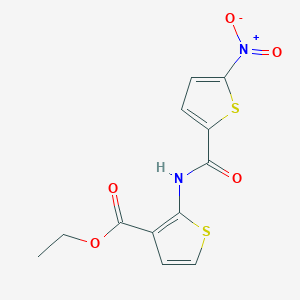

Ethyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Radiosensitizers and Cytotoxins

Ethyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate belongs to a class of compounds evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds have been studied for their ability to enhance the effectiveness of radiation therapy in cancer treatment. Some derivatives have shown promise in vitro as radiosensitizers of hypoxic mammalian cells and as selective cytotoxins (Threadgill et al., 1991).

Synthesis and Derivative Formation

Research on the synthesis of functional derivatives of thiophene, including nitration to yield nitrothiophenes, is crucial in developing new compounds with potential biological activity. Such synthetic routes lead to various thiophene derivatives, which can be used in different scientific applications (Shvedov et al., 1973).

Luminescent Materials

The compound has been part of studies focusing on luminescent materials. In particular, thiophene derivatives have been synthesized for their high blue luminescence properties. These materials have potential applications in optoelectronics and as molecular probes (Teiber & Müller, 2012).

Antimicrobial Activity

Ethyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate and its analogs have been evaluated for their antimicrobial properties. Various thiophene derivatives have been synthesized and tested against different bacterial strains, showing significant antimicrobial activities (Prasad et al., 2017).

Antiproliferative Properties

Some thiophene derivatives, including ethyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate, have been investigated for their antiproliferative activity, particularly against cancer cell lines. These compounds have shown varying levels of effectiveness in inhibiting the growth of tumor cells (Ghorab et al., 2013).

Electrocatalysis and Electrochromic Properties

Studies have also explored the use of thiophene derivatives in electrocatalysis and electrochromic applications. These compounds' unique electrochemical properties make them suitable for various applications in electronic devices and sensors (Hu et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of Ethyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate (EACC) is the autophagy pathway, specifically the autophagosome-lysosome fusion process . This compound affects the translocation of SNAREs Stx17 and SNAP29 on autophagosomes .

Mode of Action

EACC inhibits autophagic flux by blocking autophagosome–lysosome fusion . It reduces the interaction of Stx17 with the HOPS subunit VPS33A and the cognate lysosomal R-SNARE VAMP8 .

Biochemical Pathways

EACC affects the regulatory pathways involved in inflammation . It has been shown to inhibit the growth of viruses and regulate the inflammatory response . Additionally, it has been shown to reduce epidermal growth factor levels .

Pharmacokinetics

The compound’s ability to modulate autophagy suggests it can penetrate cellular membranes to reach its intracellular targets .

Result of Action

EACC’s action results in the inhibition of autophagic flux, which can have significant effects on cellular homeostasis and survival . By blocking autophagosome–lysosome fusion, EACC prevents the degradation and recycling of cellular components .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5S2/c1-2-19-12(16)7-5-6-20-11(7)13-10(15)8-3-4-9(21-8)14(17)18/h3-6H,2H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOGJNXPZVDHDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2830578.png)

![[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B2830580.png)

![4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine](/img/structure/B2830581.png)

![N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-ethylamine](/img/structure/B2830586.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2830588.png)

![1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2830589.png)

![1-[3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2830594.png)